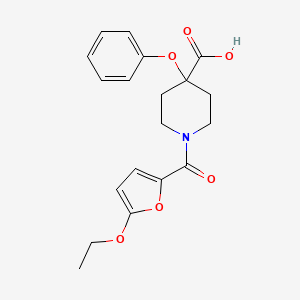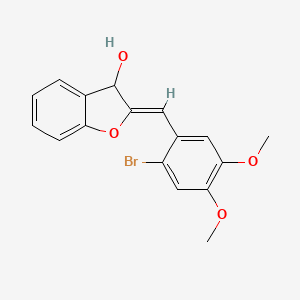
1-(5-ethoxy-2-furoyl)-4-phenoxypiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Research on furan carboxylic acids and their derivatives, including synthesis, molecular structure analysis, and exploration of their chemical and physical properties, has been a topic of interest due to their potential applications in various fields such as pharmaceuticals, polymer industries, and materials science.
Synthesis Analysis
The synthesis of furan carboxylic acids and their derivatives typically involves multistep organic reactions, starting from readily available precursors. For instance, the synthesis of ethyl 4-(diethoxyphosphorylmethyl)-3-carboxylate, a related furan carboxylic acid derivative, involves reduction, halogenation, phosphorylation, and hydrolysis steps, showcasing the complexity and versatility of synthetic routes available for such compounds (Pevzner, 2012).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction (XRD) and NMR spectroscopy, provides detailed insights into the geometry, bond lengths, angles, and overall 3D arrangement of atoms within a molecule. For example, studies on molecular structure using XRD and NMR have been conducted to understand the configurations and electronic properties of similar compounds, illustrating the importance of these techniques in characterizing furan derivatives (Demir et al., 2010).
Scientific Research Applications
Supramolecular Liquid-Crystalline Networks
Supramolecular liquid-crystalline networks have been developed through the self-assembly of multifunctional hydrogen-bond donor and acceptor molecules. These networks are formed by intermolecular hydrogen bonds, resulting in liquid-crystalline network structures. Although not directly related to 1-(5-ethoxy-2-furoyl)-4-phenoxypiperidine-4-carboxylic acid, this research highlights the potential of complex molecular structures in creating unique material properties, such as smectic and nematic phases in liquid crystals (Kihara et al., 1996).
Furan Derivatives from Endophytic Fungi
Research on furan derivatives isolated from mangrove-derived endophytic fungi has led to the discovery of new compounds with potential applications in various fields. While the specific compound this compound was not studied, the exploration of furan derivatives underscores the importance of natural sources in the development of new molecules for scientific applications (Chen et al., 2017).
Chemical Transformations and Applications
Studies on chemical transformations, such as the Curtius rearrangement, provide insights into the synthesis and potential applications of complex molecules, including furan carboxylic acids and their derivatives. These chemical processes are crucial for the development of new materials and pharmaceuticals, showcasing the versatility of furan-based compounds in synthetic chemistry (Pevzner, 2011).
Antioxidant Activity of Furan Derivatives
Furan derivatives have been studied for their antioxidant activity, which is essential in the development of compounds for healthcare and cosmetic applications. The research on the antioxidant properties of various furan derivatives, including their efficacy in scavenging free radicals, highlights the potential health benefits of these compounds (Point et al., 1998).
Biocatalysis in Chemical Synthesis
The use of biocatalysis for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural showcases the integration of biological systems in chemical manufacturing. This approach highlights the sustainability and efficiency of using enzymes for the controlled synthesis of valuable chemical compounds, demonstrating the intersection of biotechnology and chemistry in modern scientific research (Jia et al., 2019).
properties
IUPAC Name |
1-(5-ethoxyfuran-2-carbonyl)-4-phenoxypiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-2-24-16-9-8-15(25-16)17(21)20-12-10-19(11-13-20,18(22)23)26-14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIKRSLVXOUTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(O1)C(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol](/img/structure/B5500632.png)

![(3aS*,6aS*)-5-[(3,5-dimethylisoxazol-4-yl)acetyl]-1-oxo-2-propylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5500667.png)
![1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5500669.png)
![N-{3-[(3-bromo-4-methoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B5500671.png)
![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5500673.png)
![rel-(3S,4S)-4-(dimethylamino)-1-[2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5500680.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5500690.png)
![8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5500698.png)
![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5500711.png)
![2-(ethoxymethyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5500714.png)
![1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5500721.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5500738.png)
